molecular formula C17H17BrClN3O3 B10911939 2-(4-Bromoanilino)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide

2-(4-Bromoanilino)-N'~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide

Cat. No.: B10911939
M. Wt: 426.7 g/mol
InChI Key: CNKBCZLGFXLPPJ-AWQFTUOYSA-N
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Description

2-(4-Bromoanilino)-N’~1~-[(E)-1-(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]propanohydrazide: is a chemical compound with the following structural formula:

C16H15BrClN3O4\text{C}_{16}\text{H}_{15}\text{BrClN}_3\text{O}_4C16​H15​BrClN3​O4​

. It consists of a hydrazide group, an anilino group, and a substituted phenolic moiety.

Preparation Methods

The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between 4-bromoaniline and 5-chloro-2-hydroxy-3-methoxybenzaldehyde in the presence of a hydrazine hydrate. The reaction proceeds via Schiff base formation, followed by cyclization to yield the desired compound. Industrial production methods typically involve scaled-up versions of these laboratory procedures.

Chemical Reactions Analysis

    Oxidation: The phenolic hydroxyl group can undergo oxidation, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the hydrazide moiety can yield the corresponding hydrazine.

    Substitution: The bromine atom in the anilino group is susceptible to nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: This compound serves as a versatile building block for the synthesis of other complex molecules due to its functional groups.

    Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.

    Medicine: Investigations focus on its pharmacological properties, including potential antitumor or anti-inflammatory activities.

    Industry: It may find applications in materials science or as a starting material for fine chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest interactions with cellular targets, potentially affecting signal transduction pathways or enzymatic processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could identify related molecules with comparable features.

Remember that this compound’s properties and applications are continually explored, and new findings may emerge.

Properties

Molecular Formula

C17H17BrClN3O3

Molecular Weight

426.7 g/mol

IUPAC Name

2-(4-bromoanilino)-N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H17BrClN3O3/c1-10(21-14-5-3-12(18)4-6-14)17(24)22-20-9-11-7-13(19)8-15(25-2)16(11)23/h3-10,21,23H,1-2H3,(H,22,24)/b20-9+

InChI Key

CNKBCZLGFXLPPJ-AWQFTUOYSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC(=C1)Cl)OC)O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC(=C1)Cl)OC)O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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